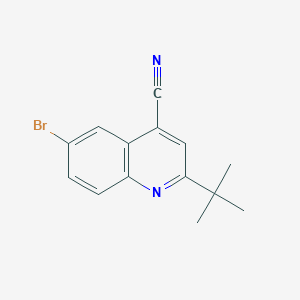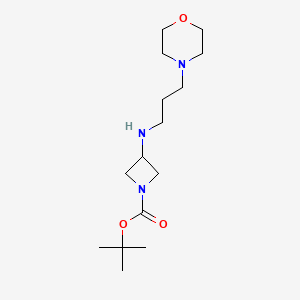
9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 9-Bencil-6-(trifluorometil)-9h-purin-2-amina es un compuesto sintético que pertenece a la familia de las purinas. Las purinas son compuestos orgánicos aromáticos heterocíclicos que desempeñan funciones cruciales en la bioquímica, particularmente como componentes de los nucleótidos en el ADN y el ARN.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de la 9-Bencil-6-(trifluorometil)-9h-purin-2-amina normalmente implica múltiples pasos, comenzando a partir de derivados de purina disponibles comercialmente. Un método común implica la reacción de la 9-bencil-6-iodopurina con difenilcuprato de litio para introducir el grupo bencilo . El grupo trifluorometil se puede introducir mediante una reacción de sustitución nucleofílica utilizando agentes trifluorometilantes como el yoduro de trifluorometil o el sulfonato de trifluorometil .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas de síntesis similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento, así como la implementación de técnicas de purificación robustas como la recristalización y la cromatografía para garantizar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 9-Bencil-6-(trifluorometil)-9h-purin-2-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas dihidro o tetrahidro.
Sustitución: Los grupos bencilo y trifluorometil se pueden sustituir por otros grupos funcionales en condiciones adecuadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan normalmente.
Sustitución: Los reactivos como los compuestos organolíticos y los reactivos de Grignard se emplean para las reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir 9-bencil-6-(trifluorometil)-9h-purin-2-ona, mientras que la reducción puede producir 9-bencil-6-(trifluorometil)-9,10-dihidro-9h-purin-2-amina .
Aplicaciones Científicas De Investigación
La 9-Bencil-6-(trifluorometil)-9h-purin-2-amina tiene diversas aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como ligando en la química de coordinación.
Biología: El compuesto se utiliza en estudios de inhibición enzimática e interacciones proteína-ligando.
Medicina: Tiene posibles aplicaciones terapéuticas, incluyendo como agente antiviral o anticancerígeno.
Mecanismo De Acción
El mecanismo de acción de la 9-Bencil-6-(trifluorometil)-9h-purin-2-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos bencilo y trifluorometil mejoran su afinidad de unión y especificidad, lo que le permite modular las vías biológicas de forma eficaz. Las vías y objetivos exactos dependen de la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
Compuestos Similares
9-Bencil-6-metil-9h-purina: Estructura similar, pero con un grupo metil en lugar de un grupo trifluorometil.
9-Bencil-6-cloro-9h-purina: Contiene un grupo cloro en la posición 6.
9-Bencil-6-iodo-9h-purina: Presenta un grupo yodo en la posición 6.
Unicidad
La presencia del grupo trifluorometil en la 9-Bencil-6-(trifluorometil)-9h-purin-2-amina confiere propiedades electrónicas únicas, haciéndola más lipófila y mejorando su capacidad para atravesar las membranas biológicas. Esto la hace particularmente valiosa en la química medicinal para el diseño y desarrollo de fármacos .
Propiedades
Número CAS |
1643-91-0 |
|---|---|
Fórmula molecular |
C13H10F3N5 |
Peso molecular |
293.25 g/mol |
Nombre IUPAC |
9-benzyl-6-(trifluoromethyl)purin-2-amine |
InChI |
InChI=1S/C13H10F3N5/c14-13(15,16)10-9-11(20-12(17)19-10)21(7-18-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,17,19,20) |
Clave InChI |
PPAWYMYPHFUEOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11835304.png)












